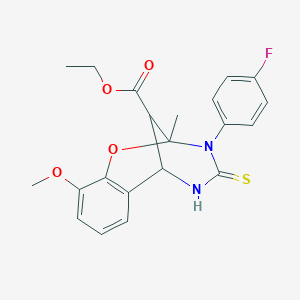

ethyl 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-(4-Fluorphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-carboxylat umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein gängiger Ansatz beinhaltet die Bildung des Benzoxadiazocin-Ringsystems durch eine Reihe von Cyclisierungsreaktionen. Die wichtigsten Schritte umfassen:

Bildung des Benzoxadiazocin-Kerns: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines substituierten Phenylhydrazins, mit einem geeigneten Diketon oder Ketoester.

Einführung der Fluorphenylgruppe: Dies kann durch eine nucleophile aromatische Substitutionsreaktion erreicht werden, bei der eine fluorierte aromatische Verbindung eingeführt wird.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Ethanol, um den Ethylester zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren für bestimmte Schritte sowie die Entwicklung effizienterer Katalysatoren für wichtige Reaktionen umfassen.

Eigenschaften

Molekularformel |

C21H21FN2O4S |

|---|---|

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

ethyl 10-(4-fluorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |

InChI |

InChI=1S/C21H21FN2O4S/c1-4-27-19(25)16-17-14-6-5-7-15(26-3)18(14)28-21(16,2)24(20(29)23-17)13-10-8-12(22)9-11-13/h5-11,16-17H,4H2,1-3H3,(H,23,29) |

InChI-Schlüssel |

VNWUCOZNBIAEGD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC=C(C=C4)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzoxadiazocine ring system through a series of cyclization reactions. The key steps include:

Formation of the Benzoxadiazocine Core: This step involves the cyclization of a suitable precursor, such as a substituted phenylhydrazine, with an appropriate diketone or ketoester.

Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound is introduced.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-3-(4-Fluorphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Thioxogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zu Alkoholen reduziert werden.

Substitution: Die Fluorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Fluoratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), m-Chlorperbenzoesäure (m-CPBA)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone

Reduktion: Alkohole

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-(4-Fluorphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-carboxylat ist nicht gut dokumentiert. Aufgrund seiner Struktur ist es wahrscheinlich, dass es über eine Kombination aus Wasserstoffbrückenbindungen, hydrophoben Wechselwirkungen und π-π-Stapelwechselwirkungen mit verschiedenen molekularen Zielstrukturen interagiert. Die Fluorphenylgruppe kann aufgrund des elektronenziehenden Charakters des Fluoratoms ihre Bindungsaffinität zu bestimmten Zielstrukturen erhöhen.

Wirkmechanismus

The mechanism of action of ethyl 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is not well-documented. based on its structure, it is likely to interact with various molecular targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The fluorophenyl group may enhance its binding affinity to certain targets due to the electron-withdrawing nature of the fluorine atom.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-(4-Fluorbenzoyl)acetat: Diese Verbindung teilt die Fluorphenylgruppe und die Esterfunktionalität, aber ihr fehlt das komplexe Benzoxadiazocin-Ringsystem.

Fluorchinolone: Diese Verbindungen enthalten ebenfalls fluorierte aromatische Ringe und sind für ihre antibakteriellen Eigenschaften bekannt.

Einzigartigkeit

Ethyl-3-(4-Fluorphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-carboxylat ist aufgrund seines komplexen Ringsystems einzigartig, das mehrere funktionelle Gruppen in einem einzigen Molekül kombiniert.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.